molecular formula C9H10O3 B8213223 4-Methyl-2-methoxy-(d3)-benzoic acid

4-Methyl-2-methoxy-(d3)-benzoic acid

Cat. No.: B8213223
M. Wt: 169.19 g/mol
InChI Key: SOWDWUPMHVDZGL-BMSJAHLVSA-N
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Description

4-Methyl-2-methoxy-(d3)-benzoic acid is a deuterated derivative of 4-Methyl-2-methoxybenzoic acid, which is a compound belonging to the class of organic compounds known as methoxybenzoic acids. These compounds are characterized by the presence of a methoxy group attached to a benzoic acid moiety. The deuterated version is often used in scientific research to study reaction mechanisms and metabolic pathways due to its isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-methoxy-(d3)-benzoic acid typically involves the deuteration of 4-Methyl-2-methoxybenzoic acid. This can be achieved through various methods, including:

    Catalytic Exchange: Using a deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) to replace hydrogen atoms with deuterium.

    Chemical Exchange: Reacting the compound with deuterated reagents such as deuterated methanol (CD3OD) under acidic or basic conditions to achieve deuteration.

Industrial Production Methods

Industrial production of deuterated compounds often involves large-scale catalytic exchange processes. These processes are optimized for high yield and purity, ensuring that the deuterium incorporation is consistent and complete.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-methoxy-(d3)-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 4-Methyl-2-methoxybenzoic acid derivatives.

    Reduction: Formation of 4-Methyl-2-methoxybenzyl alcohol.

    Substitution: Formation of various substituted benzoic acid derivatives depending on the reagents used.

Scientific Research Applications

4-Methyl-2-methoxy-(d3)-benzoic acid is used in various scientific research applications, including:

    Chemistry: Studying reaction mechanisms and kinetics using isotopic labeling.

    Biology: Investigating metabolic pathways and enzyme activities.

    Medicine: Developing deuterated drugs with improved pharmacokinetic properties.

    Industry: Used as a tracer in environmental studies and quality control processes.

Mechanism of Action

The mechanism of action of 4-Methyl-2-methoxy-(d3)-benzoic acid involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence reaction rates and metabolic stability, providing insights into the behavior of the non-deuterated analogs. The compound can inhibit or activate enzymes, alter metabolic pathways, and serve as a probe for studying biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-methoxybenzoic acid: The non-deuterated analog.

    4-Methyl-3-methoxybenzoic acid: A positional isomer with the methoxy group at a different position.

    4-Methyl-2-hydroxybenzoic acid: A hydroxyl derivative with different chemical properties.

Uniqueness

4-Methyl-2-methoxy-(d3)-benzoic acid is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium can alter the compound’s physical and chemical properties, making it a valuable tool for studying reaction mechanisms, metabolic pathways, and developing deuterated drugs with enhanced properties.

Properties

IUPAC Name

4-methyl-2-(trideuteriomethoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-6-3-4-7(9(10)11)8(5-6)12-2/h3-5H,1-2H3,(H,10,11)/i2D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOWDWUPMHVDZGL-BMSJAHLVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=CC(=C1)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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